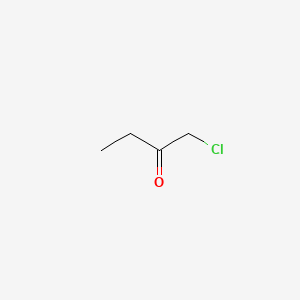
4,4'-Oxybis(phenyl isocyanate)
Übersicht
Beschreibung
1,1’-Oxybis(4-isocyanatobenzene) is an organic compound with the molecular formula C14H8N2O3This compound is primarily used in the synthesis of polyurethanes, particularly thermoplastic polyurethane elastomers.
Wirkmechanismus
Target of Action
1,1’-Oxybis(4-isocyanatobenzene) is a chemical compound that has been classified for its potential hazards It’s known to cause acute toxicity, skin irritation, and respiratory sensitization .
Result of Action
It’s known to cause acute toxicity, skin irritation, and respiratory sensitization , indicating that it can have significant adverse effects at the cellular level.
Biochemische Analyse
Biochemical Properties
1,1’-Oxybis(4-isocyanatobenzene) plays a significant role in biochemical reactions, particularly in the formation of polymers through its interaction with various biomolecules. It reacts with amines to form ureas and with alcohols to form carbamates . These reactions are facilitated by enzymes such as urease and alcohol dehydrogenase, which catalyze the formation of these products. The compound’s isocyanate groups are highly reactive, allowing it to form covalent bonds with proteins and other biomolecules, leading to the formation of stable complexes .
Cellular Effects
1,1’-Oxybis(4-isocyanatobenzene) has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying proteins involved in signal transduction, leading to altered gene expression and cellular metabolism . The compound’s interaction with cellular proteins can result in changes in cell function, including the inhibition of cell proliferation and induction of apoptosis in certain cell types . Additionally, it can disrupt cellular homeostasis by affecting the balance of reactive oxygen species (ROS) and antioxidant defenses .
Molecular Mechanism
At the molecular level, 1,1’-Oxybis(4-isocyanatobenzene) exerts its effects through covalent binding interactions with biomolecules. The isocyanate groups react with nucleophilic sites on proteins, such as amino and thiol groups, leading to the formation of stable adducts . This can result in enzyme inhibition or activation, depending on the specific protein targets. For example, the compound can inhibit enzymes involved in cellular detoxification processes, leading to the accumulation of toxic metabolites . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1’-Oxybis(4-isocyanatobenzene) can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to the compound has been shown to result in persistent changes in cellular function, including alterations in gene expression and metabolic activity . These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1,1’-Oxybis(4-isocyanatobenzene) vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can result in significant toxicity . Threshold effects have been observed, where a certain dosage level must be reached before noticeable biological effects occur . At high doses, the compound can induce toxic effects, including organ damage and systemic toxicity . These adverse effects are likely due to the compound’s reactivity with cellular proteins and the resulting disruption of cellular processes .
Metabolic Pathways
1,1’-Oxybis(4-isocyanatobenzene) is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further react with cellular biomolecules . These metabolic reactions can affect metabolic flux and alter the levels of metabolites within cells . Additionally, the compound’s reactivity with proteins can result in the formation of protein adducts that may interfere with normal metabolic processes .
Transport and Distribution
Within cells and tissues, 1,1’-Oxybis(4-isocyanatobenzene) is transported and distributed through interactions with transporters and binding proteins . The compound can bind to serum albumin and other carrier proteins, facilitating its transport through the bloodstream and its distribution to various tissues . Once inside cells, it can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biological effects . The compound’s distribution within tissues can influence its overall biological activity and toxicity .
Subcellular Localization
The subcellular localization of 1,1’-Oxybis(4-isocyanatobenzene) can affect its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, it may be directed to the endoplasmic reticulum, where it can interact with proteins involved in protein folding and secretion . Additionally, the compound’s localization to mitochondria can result in the disruption of mitochondrial function and the induction of apoptosis . These subcellular localization patterns are critical for understanding the compound’s overall biological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-Oxybis(4-isocyanatobenzene) can be synthesized through the reaction of 4,4’-oxybis(benzenamine) with phosgene. The reaction typically occurs in an inert solvent such as toluene or chlorobenzene, under controlled temperature conditions to ensure the safe handling of phosgene .
Industrial Production Methods
In industrial settings, the production of 1,1’-Oxybis(4-isocyanatobenzene) involves large-scale phosgenation processes. The process requires stringent safety measures due to the toxic nature of phosgene. The resulting product is purified through distillation or recrystallization to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Oxybis(4-isocyanatobenzene) primarily undergoes addition reactions with compounds containing active hydrogen atoms, such as alcohols, amines, and water. These reactions lead to the formation of urethanes, ureas, and polyureas, respectively .
Common Reagents and Conditions
Alcohols: Reacts with alcohols to form urethanes under mild heating conditions.
Amines: Reacts with amines to form ureas at room temperature.
Water: Reacts with water to form polyureas, typically under ambient conditions.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyureas: Formed from the reaction with water.
Wissenschaftliche Forschungsanwendungen
1,1’-Oxybis(4-isocyanatobenzene) has a wide range of applications in scientific research and industry:
Chemistry: Used in the synthesis of polyurethanes, which are essential materials in various applications such as coatings, adhesives, and foams.
Biology: Utilized in the development of biocompatible materials for medical devices and implants.
Medicine: Employed in the production of drug delivery systems and controlled-release formulations.
Industry: Integral in the manufacture of thermoplastic polyurethane elastomers, which are used in automotive parts, footwear, and textiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Methylenebis(4-isocyanatobenzene) (MDI): Another widely used isocyanate in polyurethane production.
1,1’-Methanediylbis(4-isocyanatocyclohexane): An aliphatic diisocyanate used in the synthesis of polyurethanes.
Uniqueness
1,1’-Oxybis(4-isocyanatobenzene) is unique due to its ether linkage, which imparts flexibility and improved mechanical properties to the resulting polyurethanes. This makes it particularly suitable for applications requiring high-performance materials .
Eigenschaften
IUPAC Name |
1-isocyanato-4-(4-isocyanatophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O3/c17-9-15-11-1-5-13(6-2-11)19-14-7-3-12(4-8-14)16-10-18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLIYVDINLSKGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)OC2=CC=C(C=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O3 | |
| Record name | 4,4'-DIISOCYANATODIPHENYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18118 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044937 | |
| Record name | 1,1'-oxybis(4-isocyanatobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4128-73-8 | |
| Record name | 4,4'-DIISOCYANATODIPHENYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18118 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4,4′-Diisocyanatodiphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4128-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-Oxybis(4-isocyanatobenzene) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004128738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-oxybis[4-isocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1'-oxybis(4-isocyanatobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Oxybis(4-isocyanatobenzene) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1'-OXYBIS(4-ISOCYANATOBENZENE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY74W1G2FI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester](/img/structure/B1265643.png)













